

muvalaplin phase 1 clinical trial results JAMA

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Compound Focus: Muvalaplin

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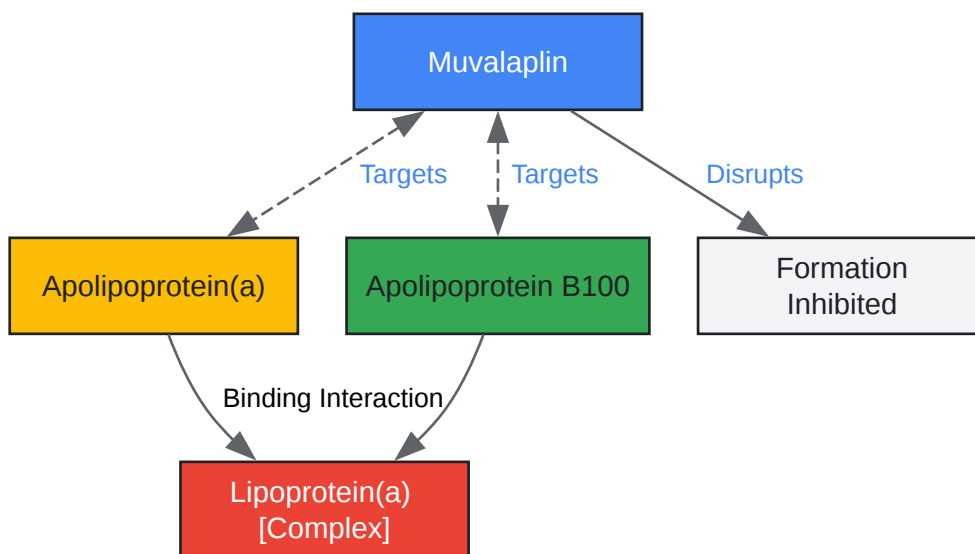
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Muvalaplin's Mechanism of Action

Muvalaplin is a small molecule that inhibits the formation of lipoprotein(a) by disrupting the binding between apolipoprotein(a) and apolipoprotein B100. Importantly, it does this without affecting the activity of plasminogen, a structurally similar protein, which was a key safety consideration [1] [2].

The diagram below illustrates this targeted mechanism.



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Muvalaplin inhibits Lp(a) formation by disrupting apo(a)-apoB100 interaction.

Key Pharmacodynamic and Efficacy Results

The trial's primary efficacy measure was the reduction in Lp(a) levels from baseline.

Table 1: Lipoprotein(a) Reduction in Multiple Ascending Dose Groups

Dose Group	Maximum Placebo-Adjusted Reduction	Time to Maximum Effect	Time to Return to Baseline
30 mg	Data not specified in results	Day 14-15 [1]	29 days [1]
100 mg	~65% [1] [2]	Day 14-15 [1]	43 days [1]
300-800 mg	63-65% [1]	Day 14-15 [1]	64 days [1]

In the MAD cohort, 93% of participants achieved Lp(a) levels below 50 mg/dL at doses of 100 mg and above [2]. Reductions were observed within 24 hours of the first dose [2]. The trial found **no significant changes** in levels of LDL-C, HDL-C, total cholesterol, triglycerides, or apolipoprotein B100 [1] [2].

Pharmacokinetics and Safety Profile

Table 2: Pharmacokinetic and Safety Summary

Parameter	Result
Max Serum Concentration (Tmax)	2-5 hours after dosing [2]
Half-life (T½)	70 to 414 hours (increased with dose from 30 mg to 500 mg) [2]
Most Common Adverse Events	Headache, fatigue, vomiting (mostly mild and transient) [1]
Serious Adverse Events	No deaths or serious adverse events reported [1] [2]
Effect on Plasminogen	No significant changes in plasminogen levels or activity [1] [2]

Interpretation and Future Clinical Development

The Phase 1 data successfully established that **muvalaplin**, as an oral agent, could achieve substantial and dose-dependent Lp(a) lowering. The long half-life supported once-daily dosing, and the clean safety profile and specific action (without modulating plasminogen) justified further investigation [1] [2].

These promising results led directly to the Phase 2 **KRAKEN trial** (NCT05563246) in participants with elevated Lp(a) and high cardiovascular risk, which confirmed the efficacy and safety over 12 weeks [3] [4] [5].

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